molecular formula C11H14 B3275651 3-(2-Ethylphenyl)-1-propene CAS No. 62826-22-6

3-(2-Ethylphenyl)-1-propene

Cat. No.: B3275651
CAS No.: 62826-22-6
M. Wt: 146.23 g/mol
InChI Key: IFWGWAZSSQBVOQ-UHFFFAOYSA-N
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Description

3-(2-Ethylphenyl)-1-propene is a useful research compound. Its molecular formula is C11H14 and its molecular weight is 146.23 g/mol. The purity is usually 95%.
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Scientific Research Applications

Ethylene and Propylene Derivatives in Material Science

Ethylene and propylene derivatives are crucial in the development and improvement of materials. For instance, ethylene-propene rubber (EPR) and ethylene-propene-diene terpolymer (EPDM) are essential in creating durable and resistant elastomeric materials. These materials have applications in automotive seals, gaskets, and insulation due to their excellent resistance to weathering and ozone (Bousquet & Fouassier, 1987)[https://consensus.app/papers/photooxidation-elastomers-fundamental-approach-based-bousquet/1515265efd0c582fa54e7daf73da8c9e/?utm_source=chatgpt].

Agricultural Applications

In agriculture, ethylene inhibitors such as 1-methylcyclopropene (1-MCP) have revolutionized the storage and shelf-life extension of fruits and vegetables. 1-MCP works by blocking ethylene receptors in plants, delaying ripening and senescence processes in climacteric fruits like apples, avocados, and bananas (Watkins, 2006)[https://consensus.app/papers/1methylcyclopropene-1mcp-fruits-vegetables-watkins/ed7545cae44f5825909f7bab79ed9dc8/?utm_source=chatgpt]. This chemical has also shown potential in non-climacteric fruits, indicating its broad applicability in postharvest technology (Li et al., 2016)[https://consensus.app/papers/effects-ethyleneaction-inhibitor-1methylcyclopropene-li/5ccbcf1283115d898c5c32908690168a/?utm_source=chatgpt].

Chemical Synthesis and Industrial Applications

Propylene synthesis via propane dehydrogenation highlights the importance of catalyst development for efficient chemical production processes. Platinum-based catalysts, for instance, have demonstrated superior performance in converting propane to propylene, a key feedstock for polypropylene production (Martino et al., 2021)[https://consensus.app/papers/propylene-synthesis-recent-advances-ptbased-catalysts-martino/8364d8359089558e8d18028ad9acfc45/?utm_source=chatgpt]. This highlights the ongoing research and development efforts to optimize catalysts for industrial chemical synthesis.

Environmental and Safety Considerations

Research into the environmental and health impacts of chemical compounds is essential for their safe use. Ethylene oxide, for example, has been scrutinized for its carcinogenic potential, prompting studies to assess its risk accurately and manage its use in medical device sterilization and other applications safely (Vincent et al., 2019)[https://consensus.app/papers/ethylene-oxide-cancer-evidence-integration-vincent/7a14ac4661695b1c9437c5bd7def6809/?utm_source=chatgpt].

Properties

IUPAC Name

1-ethyl-2-prop-2-enylbenzene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14/c1-3-7-11-9-6-5-8-10(11)4-2/h3,5-6,8-9H,1,4,7H2,2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFWGWAZSSQBVOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC=C1CC=C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

146.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a suspension of 8.53 g (350 mmol) of magnesium in 270 mL of dry THF was added 50 g (270 mmol) of 1-bromo-2-ethyl benzene. The temperature was maintained at 50° C. during addition, then was heated under reflux. After 1 h, the solution was cooled to -78° C. under N2, and 54.42 g (324 mmol) of allyl iodide was added dropwise. The mixture was allowed to warm to room temperature, stirred for an additional 2 h, then cooled to 0° C. The reaction was quenched by addition of 2M HCl and 500 mL of ether and the layers were separated. The organic layer was washed with 30 mL of saturated NaHCO3 solution and brine, dried over MgSO4, filtered and concentrated. The oily residue was filtered through silica gel with 20% ethyl acetate-hexane and the eluate was concentrated to afford the crude 1-allyl-2-ethylbenzene as a colorless oil.
Quantity
8.53 g
Type
reactant
Reaction Step One
Name
Quantity
270 mL
Type
solvent
Reaction Step One
Quantity
50 g
Type
reactant
Reaction Step Two
Quantity
54.42 g
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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